molecular formula C26H39NO5S B14723319 2,6-Bis(p-methoxyphenethyl)-1-methylpiperidine ethanesulfonate CAS No. 6269-18-7

2,6-Bis(p-methoxyphenethyl)-1-methylpiperidine ethanesulfonate

Cat. No.: B14723319
CAS No.: 6269-18-7
M. Wt: 477.7 g/mol
InChI Key: HPXHNSPIAOPLAC-UHFFFAOYSA-N
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Description

2,6-Bis(p-methoxyphenethyl)-1-methylpiperidine ethanesulfonate is a complex organic compound with the molecular formula C26H38NO5S This compound is characterized by the presence of p-methoxyphenethyl groups attached to a piperidine ring, which is further modified with an ethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(p-methoxyphenethyl)-1-methylpiperidine ethanesulfonate typically involves multiple steps. One common approach starts with the preparation of the p-methoxyphenethyl groups, which are then attached to the piperidine ring through a series of nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate while minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(p-methoxyphenethyl)-1-methylpiperidine ethanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,6-Bis(p-methoxyphenethyl)-1-methylpiperidine ethanesulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on neurological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Bis(p-methoxyphenethyl)-1-methylpiperidine ethanesulfonate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(p-methoxyphenethyl)-1-piperidineethanol hydrochloride: Similar structure but different functional groups.

    2,6-bis[2-(4-methoxyphenyl)ethyl]-1-methyl-piperidine: Lacks the ethanesulfonate group

Properties

CAS No.

6269-18-7

Molecular Formula

C26H39NO5S

Molecular Weight

477.7 g/mol

IUPAC Name

2,6-bis[2-(4-methoxyphenyl)ethyl]-1-methylpiperidine;ethanesulfonic acid

InChI

InChI=1S/C24H33NO2.C2H6O3S/c1-25-21(13-7-19-9-15-23(26-2)16-10-19)5-4-6-22(25)14-8-20-11-17-24(27-3)18-12-20;1-2-6(3,4)5/h9-12,15-18,21-22H,4-8,13-14H2,1-3H3;2H2,1H3,(H,3,4,5)

InChI Key

HPXHNSPIAOPLAC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CN1C(CCCC1CCC2=CC=C(C=C2)OC)CCC3=CC=C(C=C3)OC

Origin of Product

United States

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